4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Catalog No.
S12575824
CAS No.
M.F
C21H16ClN5O2S2
M. Wt
470.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,...

Product Name

4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

IUPAC Name

4-[[2-[[4-(4-chlorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

Molecular Formula

C21H16ClN5O2S2

Molecular Weight

470.0 g/mol

InChI

InChI=1S/C21H16ClN5O2S2/c22-14-5-9-16(10-6-14)27-20(17-2-1-11-30-17)25-26-21(27)31-12-18(28)24-15-7-3-13(4-8-15)19(23)29/h1-11H,12H2,(H2,23,29)(H,24,28)

InChI Key

DEEFQKDVKMXIDC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)N

The compound 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic molecule characterized by its unique structure which includes a triazole ring, a chlorophenyl group, and a thiophenyl moiety. Its molecular formula is C16H15ClN3OSC_{16}H_{15}ClN_3OS with a molecular weight of approximately 350.83 g/mol. The compound is notable for its potential applications in pharmaceuticals, particularly in the field of antifungal and antibacterial agents.

Typical of triazole derivatives, including:

  • Nucleophilic substitution reactions: The presence of the sulfur atom allows for nucleophilic attacks, which can lead to the formation of various derivatives.
  • Acetylation reactions: The acetyl group can be modified or substituted under appropriate conditions, enabling further functionalization.
  • Cyclization reactions: The triazole ring can participate in cyclization processes to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives with specific properties.

Research indicates that compounds similar to 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide exhibit significant antifungal and antibacterial activities. For instance, triazole derivatives are known to inhibit the growth of various fungal pathogens, including Aspergillus species. The compound's structure suggests it may interact with biological targets involved in cell wall synthesis or metabolic pathways in microorganisms.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the triazole ring: This can be achieved through cyclization of appropriate precursors containing azide and alkyne functionalities.
  • Introduction of the chlorophenyl and thiophenyl groups: These can be incorporated via electrophilic aromatic substitution or coupling reactions.
  • Final assembly: The acetylamino group is introduced through acylation reactions involving amines and acetic anhydride or acetyl chloride.

These methods highlight the complexity involved in synthesizing such multi-functional compounds, often requiring careful control of reaction conditions to achieve high yields and purity.

The primary applications of 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide lie in:

  • Pharmaceutical development: As a potential antifungal and antibacterial agent.
  • Research: Used in studies aimed at understanding the mechanisms of action of triazole compounds against various pathogens.

Its unique structural features make it a candidate for further investigation in drug discovery programs targeting resistant strains of bacteria and fungi.

Interaction studies with biological targets are crucial for understanding the efficacy and mechanism of action of this compound. Preliminary studies may involve:

  • Binding affinity assays: To evaluate how well the compound binds to specific enzymes or receptors related to microbial growth.
  • In vitro testing: Assessing its antimicrobial activity against a range of pathogens under controlled laboratory conditions.

Such studies help elucidate the pharmacological profile and therapeutic potential of the compound.

Several compounds share structural similarities with 4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(4-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolFuran instead of thiopheneAntifungalVariation in heterocyclic moiety affects activity
5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-thiolMethoxy group additionAntibacterialPresence of methoxy enhances solubility
2-Aminobenzamide derivativesBasic amine functionalityBroad-spectrum antimicrobialDifferent functional groups lead to diverse activities

These comparisons illustrate that while these compounds share core structural elements (like the triazole ring), variations in substituents significantly influence their biological activities and potential applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

469.0433948 g/mol

Monoisotopic Mass

469.0433948 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types